4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline
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Overview
Description
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- is a chemical compound with the molecular formula C14H22N2O. It is a derivative of benzenamine, featuring an ethoxy group at the 4-position and a piperidinylmethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- typically involves the reaction of 4-ethoxybenzenamine with piperidine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the piperidinylmethyl group. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- can be compared with other similar compounds, such as:
Benzenamine, 4-ethoxy-: Lacks the piperidinylmethyl group, resulting in different chemical and biological properties.
Benzenamine, 3-(1-piperidinylmethyl)-: Lacks the ethoxy group, leading to variations in reactivity and applications.
Piperidine derivatives: A broad class of compounds with diverse structures and functions, often used in pharmaceuticals and agrochemicals.
The uniqueness of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
96284-82-1 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-ethoxy-3-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3 |
InChI Key |
VLHRFZFLWLVYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)CN2CCCCC2 |
Origin of Product |
United States |
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